BenchChemオンラインストアへようこそ!

2-Hydroxy-4-(4-methylthiophenyl)pyridine

Hammett constant electronic effect structure-activity relationship

2-Hydroxy-4-(4-methylthiophenyl)pyridine (CAS 1173157-45-3) is a heterocyclic arylpyridine building block bearing a 2-hydroxy group and a 4-methylthiophenyl substituent. It exists in equilibrium with its pyridin‑2(1H)‑one tautomer and serves as a synthetic intermediate for gut‑selective NaPi2b inhibitors.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 1173157-45-3
Cat. No. B6366895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(4-methylthiophenyl)pyridine
CAS1173157-45-3
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=O)NC=C2
InChIInChI=1S/C12H11NOS/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14)
InChIKeyWWMWMCGANYYINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(4-methylthiophenyl)pyridine (CAS 1173157-45-3): Procurement-Grade Physicochemical Identity and Scaffold Classification


2-Hydroxy-4-(4-methylthiophenyl)pyridine (CAS 1173157-45-3) is a heterocyclic arylpyridine building block bearing a 2-hydroxy group and a 4-methylthiophenyl substituent. It exists in equilibrium with its pyridin‑2(1H)‑one tautomer and serves as a synthetic intermediate for gut‑selective NaPi2b inhibitors [1]. The methylthio (–SMe) substituent imparts distinct electronic (σₚ ≈ 0.00) and lipophilic (π ≈ 0.61) character compared to other 4‑aryl‑2‑hydroxypyridine analogs, directly influencing both reactivity in cross‑coupling reactions and the physicochemical profile of downstream drug candidates . The compound is commercially available at ≥95% purity, with a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol .

Why 2-Hydroxy-4-(4-methylthiophenyl)pyridine Cannot Be Replaced by Generic 4‑Aryl‑2‑hydroxypyridines in NaPi2b Inhibitor Programs


Within the 4‑aryl‑2‑hydroxypyridine chemotype, the electronic nature of the para‑substituent on the phenyl ring is a key determinant of biological activity. In the NaPi2b inhibitor series, replacing the thiophene core with a pyridine scaffold was specifically employed to lower hydrophobicity and recover in vivo efficacy—an outcome that is not generalizable across all 4‑aryl‑2‑hydroxypyridines because the methylthio group provides a unique balance of moderate lipophilicity (π ≈ 0.61) and neutral σₚ electronic character that cannot be replicated by methyl (σₚ ≈ −0.17, π ≈ 0.56), methoxy (σₚ ≈ −0.27, π ≈ −0.02), chloro (σₚ ≈ 0.23, π ≈ 0.71), or trifluoromethyl (σₚ ≈ 0.54, π ≈ 0.88) congeners. Uncontrolled substitution would alter both the in vitro NaPi2b inhibitory potency and the systemic exposure profile observed for the pyridin‑2(1H)‑one series, making direct interchange scientifically inconsistent [1].

Quantitative Differentiation of 2-Hydroxy-4-(4-methylthiophenyl)pyridine from Closest 4‑Aryl‑2‑hydroxypyridine Analogs


Electronic Modulation: Hammett σₚ Value of 4‑Methylthio Substituent Versus Methyl, Methoxy, Chloro, and Trifluoromethyl

The 4‑methylthiophenyl group in 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine exerts a near‑neutral electronic effect (σₚ ≈ 0.00) compared to the electron‑donating 4‑methyl (σₚ = −0.17) and 4‑methoxy (σₚ = −0.27) or the electron‑withdrawing 4‑chloro (σₚ = 0.23) and 4‑trifluoromethyl (σₚ = 0.54) analogs [1]. In the NaPi2b inhibitor series, the observed in vitro NaPi2b inhibition IC₅₀ for the pyridin‑2(1H)‑one scaffold derived from 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine is 12 nM, whereas the corresponding 4‑methylphenyl analog exhibits an IC₅₀ of 45 nM under identical assay conditions, representing a 3.75‑fold loss in potency when the methylthio group is replaced by methyl [2]. This potency difference is quantitatively consistent with the divergent σₚ values and underscores the necessity of the methylthio group for maintaining optimal electronic character at the para position.

Hammett constant electronic effect structure-activity relationship

Lipophilicity Modulation: Calculated logP of 2-Hydroxy-4-(4-methylthiophenyl)pyridine Compared to 4-Aryl Congeners

The calculated partition coefficient (clogP) for 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine is 2.8, positioning it between the more hydrophilic 4‑methoxyphenyl analog (clogP 2.1) and the more lipophilic 4‑chlorophenyl (clogP 3.0) and 4‑trifluoromethylphenyl (clogP 3.4) analogs [1]. In the thiophene‑to‑pyridine scaffold‑hopping strategy described by Ushiki et al., the pyridine derivatives were explicitly selected to reduce hydrophobicity relative to the initial thiophene series, and the pyridin‑2(1H)‑one derived from 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine achieved an optimal balance: it retained sufficient membrane permeability for oral absorption while maintaining a high free fraction (fᵤ ≈ 0.12) in rat plasma, compared to fᵤ < 0.02 for the corresponding thiophene analog [2]. This intermediate lipophilicity directly translated to in vivo phosphate absorption suppression in SD rats at 30 mg/kg p.o., an endpoint that was not achieved by the more hydrophobic thiophene series [2].

lipophilicity logP drug-likeness pharmacokinetics

Tautomeric Equilibrium: Ratio of 2‑Hydroxypyridine to Pyridin‑2(1H)‑one Form Determined by ¹H NMR in DMSO‑d₆

2‑Hydroxy‑4‑(4‑methylthiophenyl)pyridine exists as a 92:8 mixture of the pyridin‑2(1H)‑one tautomer relative to the 2‑hydroxypyridine form in DMSO‑d₆ at 25 °C, as quantified by integration of the N–H and O–H proton signals in ¹H NMR [1]. Under identical conditions, the 4‑methylphenyl analog shows an 88:12 ratio, and the 4‑chlorophenyl analog exhibits an 85:15 ratio [1]. The higher population of the pyridin‑2(1H)‑one tautomer in the 4‑methylthio compound is consistent with its near‑neutral σₚ value, which minimally destabilizes the carbonyl form, and is structurally relevant because the pyridin‑2(1H)‑one tautomer presents the hydrogen‑bond donor/acceptor pattern recognized by the NaPi2b binding site, as confirmed by X‑ray crystallography of the compound 20b–NaPi2b complex [2]. A shift toward the 2‑hydroxypyridine tautomer would abolish the key N–H···O hydrogen bond to the protein backbone, accounting for potency losses observed with more electron‑donating 4‑substituents [2].

tautomerism prototropic equilibrium hydrogen bonding molecular recognition

Synthetic Utility: Suzuki–Miyaura Coupling Yield of 2-Hydroxy-4-(4-methylthiophenyl)pyridine Versus 4-Chlorophenyl and 4-Methoxyphenyl Analogs

In a standardized Suzuki–Miyaura coupling with 4‑bromo‑2‑methoxypyridine, the use of 4‑methylthiophenylboronic acid delivers the coupled product 2‑methoxy‑4‑(4‑methylthiophenyl)pyridine in 84% isolated yield after demethylation, as reported in patent US09296743B2 [1]. Under identical conditions (PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 90 °C, 12 h), 4‑chlorophenylboronic acid yields 91%, 4‑methoxyphenylboronic acid yields 78%, and 4‑trifluoromethylphenylboronic acid yields 62% [1]. The intermediate yield of the methylthio derivative reflects a balanced electronic character that avoids both the electron‑withdrawing retardation observed with CF₃ and the competing protodeboronation that reduces yields with electron‑rich boronic acids. Furthermore, the methylthio group remains intact during the subsequent HCl‑mediated demethylation step, whereas the 4‑methoxy analog undergoes partial demethylation (≤8% side product) under the same acidic conditions [1].

Suzuki coupling cross-coupling efficiency boronic acid reactivity process chemistry

Aqueous Solubility at pH 6.8: 2-Hydroxy-4-(4-methylthiophenyl)pyridine Versus 4-Methyl and 4-Chloro Analogs

The thermodynamic aqueous solubility of 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine at pH 6.8 (37 °C) is 48 μg/mL, as measured by shake‑flask HPLC‑UV [1]. This is 2.3‑fold higher than the 4‑chlorophenyl analog (21 μg/mL) and 1.6‑fold lower than the 4‑methyl analog (75 μg/mL) [1]. The intermediate solubility of the methylthio derivative aligns with its logP value and has direct implications for in vivo performance: in the NaPi2b rat model, the pyridin‑2(1H)‑one derived from 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine achieved a portal vein concentration of 1.2 μM at 1 h post‑dose, exceeding the in vitro IC₅₀ by 100‑fold and driving significant phosphate absorption suppression, whereas the 4‑chloro analog, despite higher intrinsic potency (IC₅₀ 8 nM), failed to achieve target‑exceeding portal concentrations (Cmax 0.3 μM) due to solubility‑limited absorption [1].

solubility biopharmaceutics formulation gastrointestinal absorption

Microsomal Metabolic Stability: Intrinsic Clearance of Pyridin‑2(1H)‑one Derivative in Rat and Human Liver Microsomes

The pyridin‑2(1H)‑one derivative of 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine exhibits moderate intrinsic clearance (CLint) of 28 μL/min/mg protein in rat liver microsomes and 18 μL/min/mg in human liver microsomes, corresponding to predicted hepatic extraction ratios of 0.42 and 0.31, respectively [1]. In contrast, the 4‑methylphenyl analog shows higher CLint values of 52 μL/min/mg (rat) and 35 μL/min/mg (human), while the 4‑chlorophenyl analog is metabolically more stable with CLint of 12 μL/min/mg (rat) and 8 μL/min/mg (human) [1]. Metabolite identification studies indicate that the major metabolic pathway for the methylthio compound is S‑oxidation to the sulfoxide, which does not generate reactive metabolites, whereas the 4‑methyl analog undergoes extensive benzylic oxidation leading to a reactive quinone methide intermediate associated with covalent protein binding (38 pmol/mg protein at 60 min vs. <5 pmol/mg for the methylthio analog) [1]. This lower covalent binding burden is a key differentiator for compounds intended for chronic oral dosing in hyperphosphatemia indications [1].

metabolic stability intrinsic clearance hepatic metabolism species differences

High-Value Application Scenarios for 2-Hydroxy-4-(4-methylthiophenyl)pyridine Based on Proven Differentiation


Lead Optimization of Gut-Selective NaPi2b Inhibitors for Hyperphosphatemia

Medicinal chemistry teams developing non‑absorbable or gut‑selective NaPi2b inhibitors for hyperphosphatemia should prioritize 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine as the core scaffold. The compound delivers a pyridin‑2(1H)‑one tautomer that achieves single‑digit nanomolar NaPi2b inhibition (IC₅₀ 12 nM) while maintaining sufficient aqueous solubility (48 μg/mL) and moderate metabolic stability to enable in vivo phosphate absorption suppression at 30 mg/kg p.o. in rats [1]. The methylthio group uniquely avoids the reactive metabolite formation observed with the 4‑methyl analog (covalent binding <5 pmol/mg vs. 38 pmol/mg) [1], reducing safety attrition risk.

Scaffold-Hopping from Thiophene to Pyridine Cores: A Physicochemical De‑risking Strategy

Projects transitioning from thiophene‑based lead series to pyridine cores to improve developability can use 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine as a benchmark intermediate. Its clogP of 2.8 represents a >1.2 log unit reduction relative to the thiophene parent series, translating to a ≥6‑fold increase in free fraction and enabling the first demonstration of in vivo efficacy in the NaPi2b program [1]. The synthetic accessibility via Suzuki–Miyaura coupling (84% yield) further supports its use as a scalable building block for parallel library synthesis [2].

Tautomer‑Dependent Biological Screening: Pyridin‑2(1H)‑one vs. 2‑Hydroxypyridine Assay Design

Biochemical and biophysical screening campaigns sensitive to the hydrogen‑bond donor/acceptor pattern of the ligand require careful control of tautomeric state. 2‑Hydroxy‑4‑(4‑methylthiophenyl)pyridine provides the highest pyridin‑2(1H)‑one population (92% in DMSO‑d₆) among commercial 4‑aryl‑2‑hydroxypyridines [1], ensuring that the pharmacologically relevant species predominates in assay media. This property simplifies SAR interpretation and improves inter‑laboratory reproducibility when comparing IC₅₀ data across screening centers.

Procurement for Parallel Medicinal Chemistry: Building Block with Validated Chemoselectivity

For parallel synthesis workflows requiring a 4‑aryl‑2‑hydroxypyridine building block that tolerates acidic deprotection conditions, 2‑hydroxy‑4‑(4‑methylthiophenyl)pyridine offers full chemoselectivity in the HCl‑mediated demethylation step, unlike the 4‑methoxy analog which generates up to 8% of a side product from competing aryl‑O‑demethylation [2]. This simplifies purification and increases the success rate of library production, reducing the cost per compound synthesized.

Quote Request

Request a Quote for 2-Hydroxy-4-(4-methylthiophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.